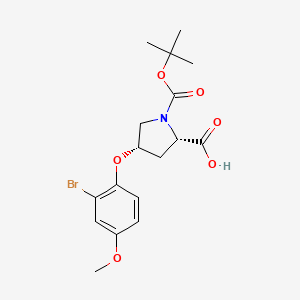

(2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Description

Structural Overview of (2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

The molecular architecture of this compound exhibits exceptional complexity through its integration of multiple pharmacologically relevant structural motifs. The compound possesses a molecular formula of C17H22BrNO6 with a molecular weight of 416.3 grams per mole, establishing it as a mid-sized organic molecule suitable for pharmaceutical applications. The stereochemical designation (2S,4S) indicates the absolute configuration at two critical chiral centers within the pyrrolidine ring system, which fundamentally determines the compound's three-dimensional structure and subsequent biological activity profiles.

The pyrrolidine core structure forms the central scaffold, featuring a five-membered saturated heterocycle containing nitrogen at position 1. At the 2-position, a carboxylic acid functional group provides both synthetic versatility and potential for hydrogen bonding interactions. The 4-position bears the complex 2-bromo-4-methoxyphenoxy substituent, which introduces both electronic and steric effects that significantly influence the molecule's reactivity patterns. The nitrogen atom of the pyrrolidine ring carries a tert-butoxycarbonyl protecting group, commonly utilized in synthetic chemistry to temporarily mask the nitrogen's reactivity while allowing selective transformations at other positions.

The phenoxy moiety contains strategically positioned substituents that modulate the compound's electronic properties. The bromine atom at the 2-position of the phenyl ring serves as both an electron-withdrawing group and a versatile synthetic handle for cross-coupling reactions. The methoxy group at the 4-position provides electron-donating character, creating a push-pull electronic system that can influence the compound's reactivity and binding properties. This combination of structural elements creates a molecule with well-defined stereochemistry and multiple reactive sites suitable for further chemical elaboration.

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Molecular Formula | C17H22BrNO6 | Defines elemental composition |

| Molecular Weight | 416.3 g/mol | Suitable for pharmaceutical applications |

| Stereochemistry | (2S,4S) configuration | Determines biological activity |

| Core Structure | Pyrrolidine ring | Provides conformational rigidity |

| Protecting Group | tert-Butoxycarbonyl | Enables selective synthesis |

| Aromatic Substitution | 2-Bromo-4-methoxyphenoxy | Modulates electronic properties |

Historical Context and Discovery

The historical development of pyrrolidinecarboxylic acid derivatives traces back to the early twentieth century when proline was first systematically studied as a protein component. Proline was originally designated by the systematic name "pyrrolidine-alpha-carboxylic acid" before Emil Fischer introduced the abbreviated term "proline" in 1904, explaining that the derivation from pyrrolidine would be "easy to understand". This nomenclature established the foundation for describing related pyrrolidinecarboxylic acid derivatives, including the complex substituted variants that emerged through subsequent synthetic developments.

The evolution of pyrrolidinecarboxylic acid chemistry gained significant momentum through advances in asymmetric synthesis and protecting group chemistry. The introduction of tert-butoxycarbonyl protecting groups revolutionized amino acid chemistry by providing a reliable method for selective nitrogen protection that could be removed under mild acidic conditions. This development proved particularly valuable for pyrrolidine derivatives, where the cyclic structure creates unique reactivity patterns requiring careful control of synthetic transformations.

The specific compound this compound represents a more recent advancement in this chemical lineage, emerging from the intersection of medicinal chemistry demands for sophisticated building blocks and synthetic methodologies capable of installing multiple functional groups with precise stereochemical control. The compound's development reflects the pharmaceutical industry's increasing emphasis on stereochemically pure intermediates that can provide access to complex bioactive molecules.

Contemporary research in pyrrolidinecarboxylic acid derivatives has demonstrated their importance in asymmetric catalysis applications. Studies have shown that pyrrolidinecarboxylic acid derivatives, particularly those with substitution at the 3-position, serve as effective catalysts for enantioselective reactions including anti-selective Mannich-type reactions. These findings established the broader significance of pyrrolidinecarboxylic acid scaffolds in both synthetic methodology and pharmaceutical intermediate chemistry.

Relevance in Pharmaceutical Intermediate Chemistry

The pharmaceutical relevance of this compound stems from its strategic positioning as a versatile synthetic intermediate capable of accessing diverse therapeutic targets. The compound's design incorporates multiple elements that address key challenges in modern pharmaceutical synthesis, including stereochemical complexity, functional group compatibility, and synthetic accessibility. Research indicates that similar pyrrolidinecarboxylic acid derivatives serve as crucial building blocks in the synthesis of neurological and antiviral drugs.

The tert-butoxycarbonyl protecting group provides essential synthetic utility by temporarily masking the pyrrolidine nitrogen while allowing selective transformations at other positions. This protection strategy enables multistep synthetic sequences where precise control of reactivity is paramount. The protecting group can be selectively removed under acidic conditions, revealing the free amino function for subsequent coupling reactions or cyclization processes. This feature makes the compound particularly valuable in peptide synthesis and medicinal chemistry applications where nitrogen protection and deprotection cycles are routine.

The brominated phenoxy substituent introduces significant synthetic versatility through its compatibility with modern cross-coupling methodologies. The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Heck coupling processes. These reactions enable the installation of diverse aromatic and heteroaromatic substituents, providing access to libraries of structurally related compounds for biological evaluation. The methoxy group simultaneously provides electron-donating character that can modulate the reactivity of the aromatic system.

The stereochemical purity inherent in the (2S,4S) configuration addresses pharmaceutical industry requirements for enantiomerically pure compounds. Regulatory agencies increasingly demand detailed stereochemical characterization of pharmaceutical intermediates and active compounds, making the availability of stereochemically defined building blocks essential for drug development programs. The compound's defined stereochemistry eliminates concerns about racemic mixtures and enables confident progression through preclinical and clinical development phases.

| Application Area | Synthetic Utility | Strategic Advantage |

|---|---|---|

| Neurological Drug Synthesis | Provides rigorous stereochemical control | Enables access to complex targets |

| Antiviral Agent Development | Offers multiple synthetic handles | Facilitates structure-activity studies |

| Peptide Chemistry | Compatible with standard coupling conditions | Integrates with established methodologies |

| Cross-Coupling Reactions | Bromine serves as excellent leaving group | Enables diverse aromatic substitutions |

Position within Pyrrolidinecarboxylic Acid Derivative Family

Within the extensive family of pyrrolidinecarboxylic acid derivatives, this compound occupies a distinctive position characterized by its high degree of substitution and specific stereochemical arrangement. The compound represents an advanced example of pyrrolidine functionalization, incorporating elements from multiple chemical classes including protected amino acids, phenolic ethers, and halogenated aromatics. This multifaceted structure distinguishes it from simpler pyrrolidinecarboxylic acid derivatives while maintaining the core structural features that define this chemical family.

Comparative analysis with related compounds reveals the strategic nature of the substitution pattern. Simple pyrrolidinecarboxylic acid derivatives, such as proline itself, provide fundamental building blocks for peptide synthesis but lack the additional functionality required for complex pharmaceutical applications. More sophisticated derivatives, including those with fluorine substitution at the 4-position, demonstrate enhanced biological activity in specific applications. The bromine-containing compound under examination extends this concept by introducing both electronic modulation through the methoxy group and synthetic versatility through the halogen substitution.

The compound's relationship to other pharmaceutical intermediates in the pyrrolidinecarboxylic acid family becomes evident through examination of synthetic applications. Research has demonstrated that pyrrolidinecarboxylic acid derivatives serve as effective catalysts for asymmetric synthesis, with the carboxylic acid group playing a crucial role in controlling stereoselectivity. The compound's carboxylic acid functionality positions it for potential applications in asymmetric catalysis while the additional substituents provide opportunities for further functionalization.

Patent literature reveals the strategic importance of substituted pyrrolidinecarboxylic acid derivatives in pharmaceutical synthesis. Comprehensive synthetic methodologies have been developed for accessing diverse pyrrolidinecarboxylic acid structures through cycloaddition reactions and subsequent functionalization. These developments provide the synthetic foundation for preparing complex derivatives like the brominated methoxyphenoxy compound, demonstrating the compound's position within established synthetic frameworks.

| Derivative Class | Key Features | Pharmaceutical Applications |

|---|---|---|

| Simple Pyrrolidinecarboxylic Acids | Basic pyrrolidine scaffold | Peptide synthesis, catalysis |

| Fluorinated Derivatives | Enhanced metabolic stability | Neurological applications |

| Hydroxylated Variants | Additional hydrogen bonding | Skin permeation enhancement |

| Brominated Phenoxy Derivatives | Cross-coupling compatibility | Complex intermediate synthesis |

Properties

IUPAC Name |

(2S,4S)-4-(2-bromo-4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO6/c1-17(2,3)25-16(22)19-9-11(8-13(19)15(20)21)24-14-6-5-10(23-4)7-12(14)18/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYXPIFCCHJFHZ-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Nucleophilic Aromatic Substitution

-

- A phenolic precursor with a suitable leaving group, such as 4-methoxyphenol .

- A brominated phenol derivative, e.g., 2-bromo-4-methoxyphenol .

Reaction :

- The phenolic hydroxyl group is activated using a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.

- The pyrrolidine derivative bearing a nucleophilic site (e.g., amino or hydroxyl group) reacts with the activated phenol under reflux conditions, facilitating ether formation.

-

- Temperature: 80–120°C.

- Solvent: DMF or acetonitrile.

- Time: 12–24 hours.

Method B: Cross-Coupling (Suzuki or Ullmann Type)

Reagents :

- A boronic acid or ester derivative of the phenol.

- A palladium catalyst (e.g., Pd(PPh₃)₄).

- A base such as potassium carbonate or cesium carbonate.

-

- Reflux in toluene or dioxane.

- Elevated temperatures (~100–130°C).

- Reaction times typically 12–24 hours.

Outcome :

- Formation of the phenoxy linkage with high regioselectivity and stereochemical control.

Functional Group Modification: Boc Protection and Bromination

Boc Protection of the Amine

Reagents :

- Boc anhydride (Boc₂O).

- Base such as triethylamine or N,N-diisopropylethylamine (DIPEA).

-

- The pyrrolidine amino group is protected by stirring with Boc₂O in an inert solvent like dichloromethane or acetonitrile at 0–25°C.

- Reaction time: 2–4 hours.

- The product is purified via chromatography or recrystallization.

Bromination of the Phenoxy Group

Reagents :

- N-bromosuccinimide (NBS) or tribromo reagents.

- Radical initiators such as AIBN or light irradiation.

Method :

- The phenoxy ring undergoes electrophilic bromination at the ortho or para position relative to the methoxy group.

- Conditions: Reflux in solvents like toluene or acetic acid.

- Reaction times: 12–24 hours.

- The resulting brominated intermediate is purified via chromatography.

Final Assembly and Purification

- The intermediates are coupled through esterification or amide bond formation, often using coupling reagents such as HATU, EDC, or DCC.

- The product is purified using column chromatography, recrystallization, or preparative HPLC to achieve high purity.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Key Notes |

|---|---|---|---|---|---|

| Pyrrolidine synthesis | Chiral amino acids | - | Room temp to reflux | Variable | Asymmetric synthesis or resolution |

| Ether formation | Phenol derivatives, K₂CO₃ | DMF or acetonitrile | 80–120°C | 12–24 hrs | Nucleophilic substitution or cross-coupling |

| Boc protection | Boc₂O, TEA | DCM or acetonitrile | 0–25°C | 2–4 hrs | Protect amino groups |

| Bromination | NBS, tribromo reagents | Toluene or acetic acid | Reflux | 12–24 hrs | Electrophilic aromatic substitution |

Research Findings and Notes

- Patents and literature indicate that the synthesis of such complex molecules often involves multi-step sequences with stereochemical control at each stage to preserve the (2S,4S) configuration.

- Cross-coupling reactions have been successfully employed to attach aromatic groups to pyrrolidine cores, with palladium catalysis providing regioselectivity and stereochemical integrity.

- Bromination of phenoxy rings is typically achieved with NBS under radical conditions, with careful control to prevent over-bromination or positional isomer formation.

- Protection and deprotection strategies are critical, especially Boc groups, which are stable under various reaction conditions but can be removed under acidic conditions if necessary.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a de-brominated product.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential role as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets.

- Case Study : Research indicates that derivatives of pyrrolidinecarboxylic acids exhibit anti-inflammatory and analgesic properties. For example, a study demonstrated that similar compounds could inhibit cyclooxygenase enzymes, which are involved in inflammatory processes.

Organic Synthesis

(2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid serves as a valuable building block in organic synthesis.

- Application : It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions. This capability is crucial for developing new materials or pharmaceuticals.

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Replaces bromine with nucleophiles | Various amines |

| Coupling Reactions | Forms carbon-carbon bonds | Complex organic molecules |

Material Science

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

- Research Insight : Studies have shown that incorporating functionalized pyrrolidine derivatives into polymers can improve their performance in applications like drug delivery systems and biodegradable materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The brominated methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogen and Substituent Position Variations

Aromatic System Modifications

Stereochemical and Functional Group Variations

Biological Activity

(2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₂₀H₂₈BrNO₅

- CAS Number : 1354484-68-6

- Molecular Weight : 436.34 g/mol

The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and a bromo-methoxyphenoxy moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine carboxylic acids exhibit antimicrobial properties. The presence of the bromo and methoxy groups in this compound may enhance its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

A case study involving murine models demonstrated that treatment with the compound led to a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. Results indicated selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing lower toxicity towards normal fibroblast cells (IC50 > 100 µM).

The proposed mechanism of action involves the disruption of cellular signaling pathways associated with proliferation and survival in cancer cells. The bromo and methoxy substituents may enhance binding to specific receptors or enzymes involved in these pathways.

Q & A

Advanced Structural Analysis

Q: What advanced spectroscopic and crystallographic techniques are recommended to resolve ambiguities in the stereochemical configuration of this compound, particularly when NMR data suggests potential epimerization? A: For stereochemical confirmation, use a combination of -NMR nuclear Overhauser effect (NOE) experiments to assess spatial proximity of protons, alongside X-ray crystallography for definitive spatial arrangement. High-resolution mass spectrometry (HRMS) validates molecular integrity. If epimerization is suspected (e.g., during synthesis or storage), employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to separate enantiomers. Reference analogous Boc-protected pyrrolidine derivatives, where epimer separation is documented under specific chromatographic conditions .

Synthetic Optimization

Q: How can researchers optimize the coupling efficiency of the 2-bromo-4-methoxyphenoxy group to the pyrrolidine core while minimizing deprotection of the tert-butoxycarbonyl (Boc) group? A: Use mild coupling reagents (e.g., HATU or DCC) in anhydrous DMF or THF at 0–4°C to prevent Boc cleavage. Monitor reaction progress via LC-MS to detect premature deprotection. If Boc removal occurs, reintroduce Boc using di-tert-butyl dicarbonate (BocO) and DMAP in dichloromethane. For sterically hindered intermediates, microwave-assisted synthesis at controlled temperatures (50–60°C) may improve yield .

Stability and Degradation Pathways

Q: What are the primary degradation pathways of this compound under accelerated storage conditions, and how can researchers mitigate instability? A: Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 130°C, releasing CO (from Boc) and HBr (from bromophenoxy group). Store at –20°C in inert atmospheres (argon) with desiccants to prevent hydrolysis. For long-term stability, avoid prolonged exposure to light, which accelerates C-Br bond cleavage. Monitor purity via HPLC with UV detection at 254 nm .

Contradictory Analytical Data

Q: How should researchers address discrepancies between theoretical and observed -NMR chemical shifts for the pyrrolidine carbons? A: Computational modeling (e.g., DFT calculations with Gaussian software) predicts shifts for (2S,4S) vs. (2R,4R) configurations. Compare experimental shifts to simulated spectra. If deviations persist, consider dynamic effects (e.g., ring puckering) or residual solvent peaks. Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons .

Hazard Mitigation in Handling

Q: What personal protective equipment (PPE) and engineering controls are critical when handling this compound, given its GHS classification for skin/eye irritation (H315/H319)? A: Use nitrile gloves (tested for chemical permeation resistance), sealed goggles, and lab coats. Conduct reactions in a fume hood with sash height ≤18 inches. For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols. Emergency eye wash stations and safety showers must be accessible .

Purity Thresholds for Biological Assays

Q: What purity thresholds and impurity profiling methods are required before using this compound in in vitro enzymatic inhibition studies? A: Aim for ≥95% purity (HPLC, 220 nm). Quantify impurities via LC-MS/MS, focusing on bromophenoxy debromination byproducts and Boc-deprotected intermediates. For chiral purity, use a Chiralcel® OD-3 column with heptane/ethanol gradients. Thresholds for genotoxic impurities (e.g., alkyl bromides) should comply with ICH M7 guidelines (<1 ppm) .

Solvent Selection for Recrystallization

Q: Which solvent systems achieve optimal recrystallization while preserving stereochemical integrity? A: A 7:3 hexane/ethyl acetate mixture at –20°C yields high-purity crystals. For polar byproducts, switch to dichloromethane/methanol (9:1). Avoid protic solvents (e.g., water, alcohols) if Boc stability is a concern. Monitor crystal growth via polarized light microscopy to detect polymorphic transitions .

Application in Drug Development

Q: How does the stereoelectronic profile of the 2-bromo-4-methoxyphenoxy group influence this compound’s reactivity in Suzuki-Miyaura cross-coupling for protease inhibitor synthesis? A: The bromine acts as a leaving group for palladium-catalyzed coupling with boronic acids. The para-methoxy group enhances electron density, stabilizing the transition state. Optimize conditions with Pd(PPh)/NaCO in dioxane/water (4:1) at 80°C. Protect the pyrrolidine carboxylic acid with methyl ester to prevent catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.